molecular formula C21H19ClN4O6 B2868600 methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]methyl}-4-methoxybenzoate CAS No. 1052604-94-0

methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]methyl}-4-methoxybenzoate

Cat. No.: B2868600
CAS No.: 1052604-94-0
M. Wt: 458.86
InChI Key: KBXZXOYSHYXPTP-UHFFFAOYSA-N
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Description

The target compound is a benzoate ester featuring a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3-chloro-4-methoxyphenyl group and a 4-methoxybenzoate moiety. The 3-chloro group may enhance binding affinity to biological targets, while the methoxy substituents influence solubility and lipophilicity .

Properties

IUPAC Name

methyl 3-[[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]methyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O6/c1-30-15-6-4-11(21(29)32-3)8-12(15)10-25-18-17(23-24-25)19(27)26(20(18)28)13-5-7-16(31-2)14(22)9-13/h4-9,17-18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXZXOYSHYXPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]methyl}-4-methoxybenzoate typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-chloro-4-methoxyphenyl group: This step may involve a substitution reaction using a suitable chlorinated aromatic compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s structure suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]methyl}-4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The pyrrolo-triazole core is shared with compounds such as 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () and 5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines ().

Substituent Effects

  • Chloro vs. Methoxy Groups : The 3-chloro-4-methoxyphenyl substituent in the target compound may confer stronger electrophilic character compared to purely methoxy-substituted analogs (e.g., compound 6 in ). Chlorine’s electron-withdrawing effect could enhance interactions with enzymatic active sites, as seen in antifungal triazoles targeting 14-α-demethylase .
  • Benzoate Ester : The 4-methoxybenzoate group increases molecular weight (~450–500 g/mol estimated) compared to simpler analogs like compound 27 (MW 256.5, ). This ester may improve membrane permeability but could reduce aqueous solubility relative to carboxylic acid derivatives .

Physicochemical Properties

Using SwissADME predictions (as in ), key properties of the target compound and analogs are compared below:

Compound Molecular Weight (g/mol) logP Solubility (LogS) Key Substituents
Target Compound ~480 (estimated) ~3.5 -4.5 (Moderate) 3-Cl-4-OMe-Ph, 4-OMe-benzoate
Compound 6 () ~550 4.2 -5.8 (Low) 4-OMe-Ph, thiadiazine
Compound 27 () 256.5 1.8 -3.2 (High) Benzo-triazole, pyrrolo-pyrrole
Celecoxib (Reference, ) 381.4 3.5 -4.9 (Moderate) Sulfonamide, trifluoromethyl

Key Observations :

  • The target compound’s logP (~3.5) aligns with drug-like thresholds but is lower than sulfur-containing analogs (e.g., compound 6, logP 4.2), suggesting better solubility .
  • The 3-chloro substituent may reduce metabolic clearance compared to non-halogenated analogs, as seen in chlorinated antifungals .

Biological Activity

Methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]methyl}-4-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d][1,2,3]triazole core which is known for its diverse biological activities. The presence of methoxy and chloro substituents enhances its pharmacological profile. The molecular formula is C₁₈H₁₈ClN₃O₅.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown significant activity against HCT116 colon cancer cells with an IC50 value of 0.43 µM .
  • Cell Migration Inhibition : In vitro assays demonstrated that the compound significantly reduced migration in cancer cells by downregulating epithelial-mesenchymal transition markers such as vimentin and ZEB1 .

Antimicrobial Activity

The compound's triazole structure is associated with notable antimicrobial properties:

  • Antifungal Effects : Triazoles are recognized for their ability to inhibit ergosterol synthesis in fungal cells. This mechanism is crucial for developing antifungal agents .
  • Broad Spectrum : Research indicates that derivatives of triazole exhibit antibacterial and antiviral activities as well, making them suitable candidates for treating various infections .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored:

  • COX Inhibition : Studies show that related triazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. This selectivity suggests a promising therapeutic avenue for managing inflammation without the adverse effects commonly associated with traditional NSAIDs .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that introduce various functional groups critical for its bioactivity. Understanding the SAR is essential for optimizing its efficacy:

Substituent Effect on Activity
Methoxy groupEnhances solubility and bioavailability
Chloro groupIncreases potency against specific targets
Triazole coreEssential for anticancer and antimicrobial activity

Case Studies

Several case studies have documented the efficacy of similar triazole derivatives:

  • Triazole Derivatives in Cancer Therapy : A study reported that compounds with a triazole nucleus showed significant antitumor activity across multiple cancer lines with minimal cytotoxicity to normal cells .
  • Antimicrobial Applications : Another investigation highlighted the effectiveness of triazole hybrids in treating resistant bacterial strains, demonstrating their potential in addressing public health concerns regarding antibiotic resistance .

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